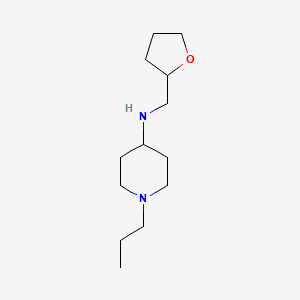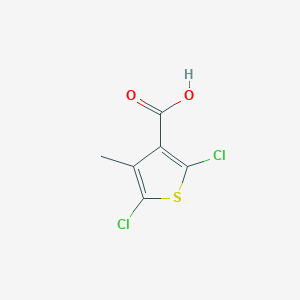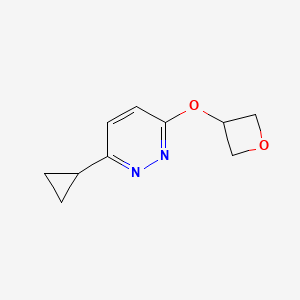
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine, also known as PMOI-1, is a chemical compound that has recently gained attention in the scientific community due to its potential as a research tool. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine involves the inhibition of dopamine uptake by the dopamine transporter (DAT). N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine binds to the DAT and blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to the activation of dopamine receptors, resulting in various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has been shown to increase extracellular dopamine levels in the brain, leading to various biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypy in animal models. N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has also been shown to have reinforcing properties, indicating its potential as a drug of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has several advantages as a research tool. It is a highly pure compound that can be synthesized in large quantities with minimal impurities. It has also been shown to exhibit interesting pharmacological properties, making it a valuable tool for studying dopamine-related disorders. However, N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine also has some limitations. It has been found to have reinforcing properties, which may limit its use in certain experiments. Additionally, its effects on dopamine levels may not accurately reflect the effects of other dopamine-related compounds, making it important to use N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine in conjunction with other research tools.
Zukünftige Richtungen
There are several future directions for research involving N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine. One potential direction is the development of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is the investigation of the reinforcing properties of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine and its potential as a drug of abuse. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine and its potential as a research tool for studying dopamine-related disorders.
Synthesemethoden
The synthesis of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine involves the reaction of 1-propylpiperidin-4-amine with oxirane-2-methanol in the presence of a catalyst. The reaction yields N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine as a white solid with a purity of over 98%. The synthesis method has been optimized to produce high yields of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine with minimal impurities, making it a suitable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has been found to exhibit interesting pharmacological properties, making it a valuable tool for scientific research. It has been shown to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, leading to an increase in extracellular dopamine levels. This property makes N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIFYYATXSUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)





![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)


